ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate
CAS No.: 179601-38-8
Cat. No.: VC21332107
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 179601-38-8 |
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Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1 |
Standard InChI Key | VODUKXHGDCJEOZ-JGVFFNPUSA-N |
Isomeric SMILES | CCOC(=O)[C@H]1CCCC[C@H]1N |
SMILES | CCOC(=O)C1CCCCC1N |
Canonical SMILES | CCOC(=O)C1CCCCC1N |
Chemical Identity and Structural Characteristics
Basic Chemical Information
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral organic compound characterized by its specific stereochemistry at two carbon centers. The compound features a cyclohexane ring backbone with an amino group and an ethyl ester functional group positioned in a precise spatial arrangement. This arrangement contributes significantly to its unique chemical reactivity and biological interactions, making it valuable in various applications.
The compound possesses the following key identifiers:
Property | Value |
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CAS Registry Number | 179601-38-8 |
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
Stereochemistry | (1S,2R) configuration |
Functional Groups | Amino group, ethyl ester |
The stereochemical designation (1S,2R) indicates the specific three-dimensional arrangement of the substituents, which is crucial for its biological activity and chemical behavior. The amino group is positioned at the 2-position with an R configuration, while the carboxylate ester occupies the 1-position with an S configuration.
Physical and Chemical Properties
The physical state of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate at room temperature is typically a colorless to pale yellow liquid or crystalline solid, depending on purity and preparation methods. Its chemical properties are largely defined by the presence of both the amino group and the ester functionality.
The amino group in this compound serves as a nucleophile capable of participating in a wide range of reactions, including acylation, alkylation, and condensation processes. This nucleophilicity makes it valuable as a building block in organic synthesis. Meanwhile, the ethyl ester group can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid.
Synthesis Methodologies
Laboratory Synthesis Routes
The synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate typically involves several strategic approaches focused on achieving the desired stereochemistry. One common method employs the resolution of racemic mixtures to isolate the specific stereoisomer of interest.
A particularly effective synthetic pathway involves the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using specific lipases. This enzymatic approach allows for the selective formation of the desired stereoisomer with high enantiomeric purity. The enzymatic resolution takes advantage of the enzyme's ability to distinguish between different stereochemical arrangements, preferentially acting on one configuration over others.
Alternative approaches may include asymmetric synthesis using chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of key transformations. These methods aim to introduce the correct stereochemistry at the appropriate positions on the cyclohexane ring.
Industrial Production Considerations
In industrial settings, the synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate benefits from scaled-up processes designed to enhance efficiency and sustainability. Flow microreactor systems have proven particularly valuable for optimizing reaction conditions and maintaining consistent quality in larger-scale production.
These continuous flow systems offer several advantages over traditional batch processes, including:
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Improved heat transfer and temperature control
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Enhanced mixing efficiency
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Reduced reaction times
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Minimized waste generation
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Increased reproducibility
The reaction conditions are carefully optimized to achieve higher yields and purity, often utilizing solvents such as ethanol or methanol to facilitate the reaction processes. Purification typically involves crystallization or chromatographic techniques to ensure high enantiomeric purity.
Chemical Reactivity and Applications
Reactivity Profile
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate demonstrates a versatile reactivity profile attributed to its functional groups. The amino group (-NH2) serves as a nucleophilic center capable of participating in numerous chemical transformations. This primary amine can undergo reactions such as:
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N-acylation to form amides
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Reductive amination with aldehydes or ketones
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Formation of imines and enamines
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Nucleophilic substitution reactions
The ethyl ester functionality (-COOC2H5) can participate in various reactions including hydrolysis, transesterification, and reduction. Under controlled conditions, the ester group can be selectively manipulated without affecting the amino functionality, allowing for regioselective transformations.
Applications in Medicinal Chemistry
The compound has gained significant attention in medicinal chemistry due to its potential as a building block for developing pharmaceutically active molecules. Its defined stereochemistry allows it to interact with biological targets with high specificity, making it valuable in drug discovery efforts.
The biological interactions of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate are primarily mediated through:
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Hydrogen bonding capabilities of the amino group with biological molecules
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Potential for the ethyl ester group to undergo hydrolysis, releasing active intermediates
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Specific three-dimensional arrangement that can fit precisely into enzyme active sites or receptor binding pockets
These properties allow the compound to modulate various biochemical pathways, potentially influencing physiological effects relevant to therapeutic applications.
Role in Organic Synthesis
In organic synthesis, ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate serves as a valuable chiral building block for constructing more complex molecules. Its utility stems from:
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Well-defined stereochemistry that can be preserved in subsequent transformations
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Functionalizable amino and ester groups that provide versatile handles for further elaboration
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Stable cyclohexane ring that provides a rigid framework for building complex structures
Researchers have employed this compound in the synthesis of various target molecules, including natural products, pharmaceuticals, and specialty chemicals where stereochemical control is paramount.
Structural Comparison with Related Compounds
Stereoisomeric Relationships
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate belongs to a family of stereoisomers that differ in the spatial arrangement of substituents. Understanding these relationships provides valuable context for appreciating the compound's unique properties.
A comparative analysis with related stereoisomers reveals important structural distinctions:
Compound | Stereochemistry | Key Structural Differences |
---|---|---|
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate | (1S,2R) | Target compound; trans arrangement between amino and ester groups |
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate | (1S,2S) | Cis arrangement between amino and ester groups; different biological interactions |
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate | (1R,2S) | Enantiomer of (1S,2R); mirror-image properties |
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | (1R,2R) | Enantiomer of (1S,2S); different spatial arrangement |
These stereoisomers, while sharing the same molecular formula and functional groups, exhibit distinct physical, chemical, and biological properties due to their different three-dimensional arrangements.
Derivative Compounds
Several derivative compounds of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate have been developed, including salt forms that enhance solubility or stability. For instance, the hydrobromide salt form has applications similar to the parent compound but offers improved handling properties in certain contexts.
These derivatives maintain the core structural features while modifying specific aspects to enhance particular properties:
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Salt forms (hydrochloride, hydrobromide) - Improved solubility and stability
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N-substituted derivatives - Modified reactivity and biological properties
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Protected forms (e.g., N-Boc or N-Cbz) - Selective manipulation of functional groups
The selection of a specific form depends on the intended application, with each offering distinct advantages in synthetic procedures or biological studies.
Research Findings and Future Directions
Current Research Applications
Research involving ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate continues to explore its potential in various scientific domains. Current applications focus on:
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Development of asymmetric catalysts utilizing the compound as a chiral ligand
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Investigation of structure-activity relationships in medicinal chemistry
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Exploration of novel synthetic methodologies involving the compound as a key intermediate
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Evaluation of potential therapeutic applications based on its biological interactions
The compound's ability to interact with biological targets through its amino group forming hydrogen bonds with biological molecules has drawn particular attention in medicinal chemistry research.
Future Research Directions
Several promising research directions may expand the utility of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate:
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Development of more efficient and environmentally friendly synthesis routes
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Exploration of novel derivatives with enhanced biological activities
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Investigation of applications in materials science and catalysis
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Computational studies to better understand its conformational preferences and reactivity
These research avenues could potentially unlock new applications and enhance the compound's value in both academic and industrial settings.
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